molecular formula C23H16N2O6 B3510386 3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid

3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid

Cat. No.: B3510386
M. Wt: 416.4 g/mol
InChI Key: IUCPAQGYGLMILD-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid typically involves multi-step reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form 4-methoxyphenyl-1,3-dioxoisoindole. This intermediate is then reacted with 5-amidobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid.

    Reduction: Formation of 3-[2-(4-methoxyphenyl)-1,3-dihydroxyisoindole-5-amido]benzoic acid.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid
  • 3-[2-(4-chlorophenyl)-1,3-dioxoisoindole-5-amido]benzoic acid
  • 3-[2-(4-bromophenyl)-1,3-dioxoisoindole-5-amido]benzoic acid

Uniqueness

3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-31-17-8-6-16(7-9-17)25-21(27)18-10-5-13(12-19(18)22(25)28)20(26)24-15-4-2-3-14(11-15)23(29)30/h2-12H,1H3,(H,24,26)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCPAQGYGLMILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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